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molecular formula C6H6BrFN2 B178075 3-Bromo-5-fluorobenzene-1,2-diamine CAS No. 115440-10-3

3-Bromo-5-fluorobenzene-1,2-diamine

Cat. No. B178075
M. Wt: 205.03 g/mol
InChI Key: VCINLTLIJKUOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.31 mL, 24.4 mmol) and 1,2-diamino-3-bromo-5-fluorobenzene (500 mg, 2.44 mmol) was heated to reflux under N2 for 5 h. The reaction mixture was dark brown. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (30 mL). The brown solid was air dried for 1 hr to give 250 mg (39.6% crude yield). A portion of this solid was removed and dissolved in 1N NaOH (10 mL) and a few insoluble particles were removed by gravity filtration. The solution was treated with decolorizing carbon and the mixture was filtered through a pad of celite and the resulting solution acidified with 1N HCl. White crystals formed that were isolated by vacuum filtration and washed with water (20 mL). The crystals were dried in a drying pistol (0.05 torr, 78° C.) to yield 54.1 mg, mp 308°-310° C. (dec). 1H NMR (d6 -DMSO) δ6.2 (dd, 1H, JH6-8 =2.7, JH-F =9.3, ArH), 7.35 (dd, 1H, JH6-8 =2.4, JHF =8.4 Hz), 11.1 (br s, 1H, NH), 12.1 (brs, 1H, NH). EIHRMS calc. for C8H4BrFN2O2 : 257.9440, found 257.9455.
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH2:20]>>[Br:19][C:14]1[CH:15]=[C:16]([F:18])[CH:17]=[C:12]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:11]2

Inputs

Step One
Name
Quantity
3.31 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C(=CC(=C1)F)Br)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (30 mL)
CUSTOM
Type
CUSTOM
Details
dried for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give 250 mg (39.6% crude yield)
CUSTOM
Type
CUSTOM
Details
A portion of this solid was removed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1N NaOH (10 mL)
CUSTOM
Type
CUSTOM
Details
a few insoluble particles were removed by gravity filtration
ADDITION
Type
ADDITION
Details
The solution was treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
White crystals formed
CUSTOM
Type
CUSTOM
Details
that were isolated by vacuum filtration
WASH
Type
WASH
Details
washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
The crystals were dried in a drying pistol (0.05 torr, 78° C.)
CUSTOM
Type
CUSTOM
Details
to yield 54.1 mg, mp 308°-310° C. (dec)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2NC(C(NC2=CC(=C1)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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